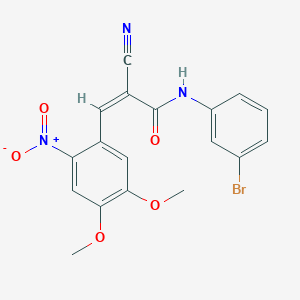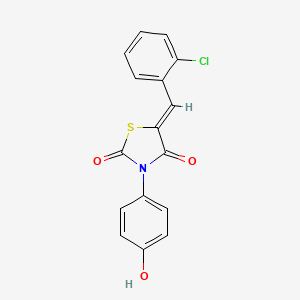![molecular formula C19H14ClN3O3 B3739328 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739328.png)
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
描述
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B cell malignancies. TAK-659 has been extensively studied in preclinical models and has shown promising results in clinical trials.
作用机制
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in B cell receptor signaling, and its inhibition results in the suppression of B cell proliferation and survival. This makes this compound a promising therapeutic agent for the treatment of B cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to be effective in combination with other agents, such as venetoclax and rituximab.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its high potency and selectivity for BTK. This makes it a valuable tool for studying B cell receptor signaling and the role of BTK in B cell malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
未来方向
There are several future directions for the study of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include this compound and other agents, such as immune checkpoint inhibitors. Another area of interest is the study of this compound in other B cell malignancies, such as diffuse large B cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of this compound analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
科学研究应用
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models, including both in vitro and in vivo studies. These studies have shown that this compound is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. This compound has also been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
属性
IUPAC Name |
4-chloro-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-17-6-3-15(12-18(17)23(25)26)19(24)22-16-4-1-13(2-5-16)11-14-7-9-21-10-8-14/h1-10,12H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCJCJPQSBXXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3739263.png)
![ethyl (2-oxo-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3739264.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B3739287.png)
![3,4-dichloro-N-(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3739297.png)
![2-{2-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739303.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3739304.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol](/img/structure/B3739309.png)
![ethyl {3-[(3-fluorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3739311.png)
![N'-[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3739330.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)

![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3739344.png)

